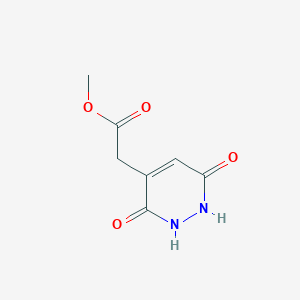

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate

Vue d'ensemble

Description

“Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .

Synthesis Analysis

The synthesis of this compound can be achieved through a convenient 3-step procedure . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol . This efficient strategy involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures .Molecular Structure Analysis

The molecule’s structure is complex, with multiple functional groups including a formyl group, a hydroxyl group, and the imide moiety . These groups contribute to the molecule’s reactivity and potential applications.Chemical Reactions Analysis

The molecule can undergo various chemical reactions due to its multifunctional nature . For instance, the formyl group can allow the derivatization for multiple application purposes .Applications De Recherche Scientifique

Organic Synthesis and Aldehyde Derivatives

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate serves as a valuable precursor in organic synthesis. Aldehyde derivatives are fundamental building blocks for constructing more complex functional molecules. In particular, the functionalization of nucleic acids with formyl groups allows for versatile derivatization and multiple application purposes .

Supramolecular Chemistry and Molecular Recognition

The nucleic bases present in this compound can interact through hydrogen bonds, similar to DNA base pairing. This property makes them useful in supramolecular chemistry, molecular recognition, and sensor applications. By leveraging the imide moiety, researchers can design molecular systems that recognize specific targets or exhibit controlled binding properties .

Medicinal Chemistry and Drug Design

Exploring the reactivity of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate can lead to novel drug candidates. Its formyl group may participate in bioconjugation reactions, allowing the attachment of targeting ligands or imaging agents to specific biomolecules. Researchers can investigate its potential as a prodrug or as part of a drug delivery system .

Materials Science and Functional Polymers

The hydroxyl group in this compound can serve as a functional handle for polymerization reactions. Researchers can incorporate Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate into polymer chains, creating materials with tailored properties. These functional polymers may find applications in coatings, sensors, or drug delivery matrices .

Catalysis and Transition Metal Complexes

The formyl group can act as a ligand in coordination chemistry. Researchers can explore its coordination behavior with transition metal ions to create catalytic complexes. These complexes may find use in asymmetric synthesis, oxidation reactions, or other transformations .

Bioorganic Chemistry and Enzyme Inhibition

By designing analogs of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate, scientists can investigate its interaction with enzymes. The compound’s structure may allow for selective inhibition of specific enzymes, making it relevant in drug discovery and enzyme-targeted therapies .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

The compound contains a formyl group, a hydroxyl group, and an imide moiety, each of which can play a role in specific transformations or uses

Biochemical Pathways

It’s worth noting that similar compounds have been found to influence various biochemical pathways, including those involving nucleic acids .

Result of Action

Given the compound’s structure, it may have potential interactions with various cellular components, leading to a range of possible effects .

Propriétés

IUPAC Name |

methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUPTTOGBOMLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![8-Ethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2823599.png)

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)

![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)